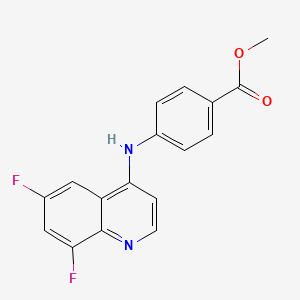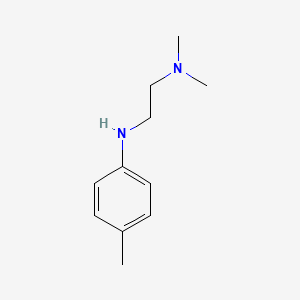
N,N-Dimethyl-N'-p-tolyl-ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. It features two secondary amine functional groups and a p-tolyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine typically involves the reaction of p-toluidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{p-Toluidine} + \text{Formaldehyde} + \text{Dimethylamine} \rightarrow \text{N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine} ]
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Primary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in the preparation of metal complexes, which can function as homogeneous catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs such as anti-cancer agents and anti-arrhythmic medications.
Industry: The compound is used in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes. In biological systems, it may interact with specific proteins or nucleic acids, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylethylenediamine
- N,N-Diethylethylenediamine
- N,N-Dimethyl-N’-pyridin-2-ylmethyl-ethane-1,2-diamine
Uniqueness
N,N-Dimethyl-N’-p-tolyl-ethane-1,2-diamine is unique due to the presence of the p-tolyl group, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and influences its reactivity and applications.
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-10-4-6-11(7-5-10)12-8-9-13(2)3/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
JJELOCRKHQIGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)

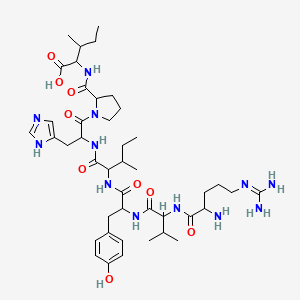
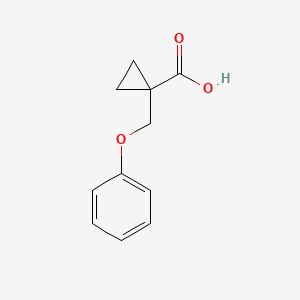
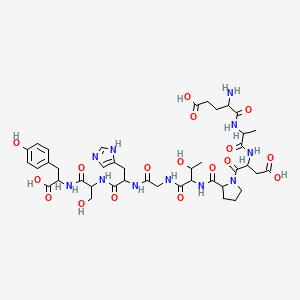
![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
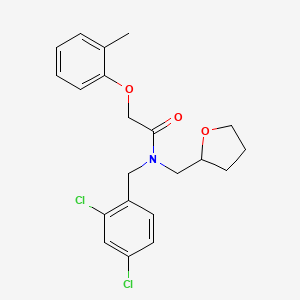
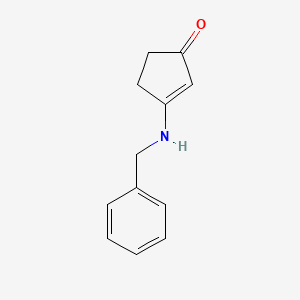
![Glycine, N-[N-(N-L-a-aspartyl-L-tyrosyl)-L-methionyl]-, hydrogen sulfate(ester)](/img/structure/B12113518.png)

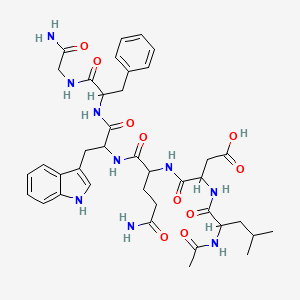
![N,N,1,10-tetramethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12113539.png)
![Phosphoramidic dichloride, [(4-methylphenyl)sulfonyl]-](/img/structure/B12113540.png)
